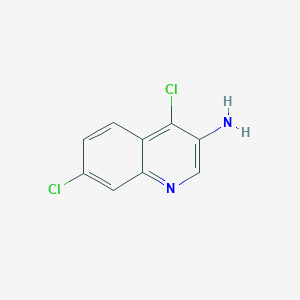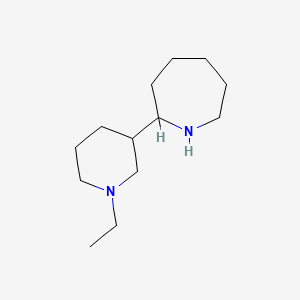
2-(1-Ethylpiperidin-3-yl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpiperidin-3-yl)azepane is a heterocyclic compound that contains both azepane and piperidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-3-yl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethylpiperidine with a suitable azepane precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve multi-step processes that include alkylation, substitution, reduction, and cyclization reactions. These processes are optimized to ensure cost-effectiveness, scalability, and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpiperidin-3-yl)azepane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur at different positions on the azepane or piperidine rings, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may need the presence of catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of the original compound .
Applications De Recherche Scientifique
2-(1-Ethylpiperidin-3-yl)azepane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpiperidin-3-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azepane: A simpler analog that lacks the piperidine ring.
Piperidine: A six-membered ring containing one nitrogen atom, commonly used in medicinal chemistry.
Benzodiazepines: Compounds with a fused benzene and diazepine ring, known for their sedative and anxiolytic properties.
Uniqueness
2-(1-Ethylpiperidin-3-yl)azepane is unique due to its dual-ring structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H26N2 |
|---|---|
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2-(1-ethylpiperidin-3-yl)azepane |
InChI |
InChI=1S/C13H26N2/c1-2-15-10-6-7-12(11-15)13-8-4-3-5-9-14-13/h12-14H,2-11H2,1H3 |
Clé InChI |
SJSOQIPWFQABOH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC(C1)C2CCCCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



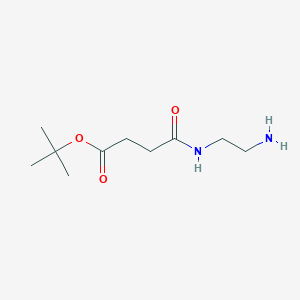
![5-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B11892218.png)

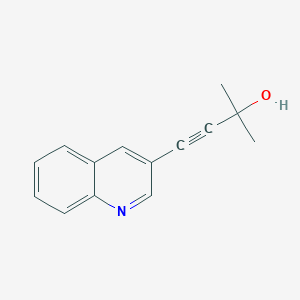
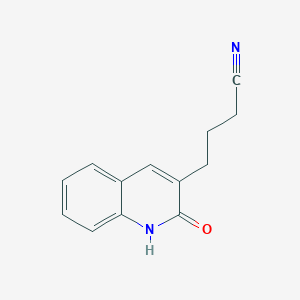
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)

![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)


